6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Overview
Description
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a compound that has been studied for its various biological activities . It is a heterocyclic compound containing a phenyl group attached to an imidazo[2,1-b]thiazole ring, which is further attached to a carboxylic acid group .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-aminothiazoles with halo carbonyl compounds . New derivatives of this compound have been synthesized from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide .Molecular Structure Analysis
The molecular formula of this compound is C12H8N2O2S . The compound has been characterized using 1H and 13C NMR .Chemical Reactions Analysis
The compound has been used as a starting material for the synthesis of various derivatives. For example, new N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides were synthesized and evaluated for in vitro antimicrobial activity .Physical and Chemical Properties Analysis
The compound has a melting point of 231–233 °C . More detailed physical and chemical properties such as density, boiling point, and toxicity information may be available in specialized chemical databases .Scientific Research Applications
Anti-inflammatory Applications
Research has identified derivatives of 6-Phenylimidazo[2,1-b][1,3]thiazole with significant anti-inflammatory properties. These compounds were synthesized and evaluated for their efficacy in inhibiting inflammation, demonstrating promising potential for the development of new anti-inflammatory drugs. Notably, a study revealed that certain isomeric derivatives possess higher potencies in stimulating cell-mediated immunity and anti-inflammatory activity (Lantos et al., 1984).
Antihelmintic Activity
Isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, a related compound, showed broad-spectrum anthelmintic activity. This includes effectiveness against nematodes, cestodes, and trematodes, suggesting a potential avenue for new anthelmintic drug development (Brewer et al., 1987).
Antimycobacterial Activity
Compounds derived from 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. One study identified derivatives that exhibited significant inhibitory activity, with certain compounds demonstrating potency close to standard drugs such as ethambutol and ciprofloxacin (Ramprasad et al., 2016).
Antitumor and Kinase Inhibition
Research into benzimidazole derivatives bearing the 6-Phenylimidazo[2,1-b][1,3]thiazole framework has uncovered compounds with potent antitumor effects. These effects are attributed to their ability to inhibit Aurora A kinase and kinesin spindle protein (KSP), indicating their potential as anticancer agents (Abd El‐All et al., 2015).
Synthesis and Biological Activity Enhancement
The synthesis and evaluation of novel thiazolo[3,2‐a]pyrimidines and imidazo[2,1‐b]thiazoles have contributed to the development of compounds with enhanced biological activities. These activities include anti-inflammatory and potential antimicrobial properties, showcasing the versatility of 6-Phenylimidazo[2,1-b][1,3]thiazole derivatives in drug discovery (Tozkoparan et al., 1998).
Mechanism of Action
Target of Action
The primary target of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound interacts with EGFR, inhibiting its activity . The compound binds to the EGFR, blocking the binding of EGF and other activating ligands. This prevents autophosphorylation and activation of the receptor, which in turn inhibits downstream signaling pathways involved in cell proliferation and survival.
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. The primary pathways affected are those downstream of EGFR, including the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound reduces the activation of these pathways, leading to reduced cell proliferation and survival.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and effectiveness .
Result of Action
The result of the action of this compound is a reduction in cell proliferation and survival . By inhibiting EGFR and its downstream pathways, the compound reduces the growth and survival signals in the cell. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are dependent on EGFR signaling for survival.
Action Environment
The action of this compound can be influenced by various environmental factors. The pH of the environment, for example, can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that can bind to EGFR could potentially affect the compound’s efficacy.
Future Directions
Biochemical Analysis
Biochemical Properties
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in uric acid production, which is beneficial in conditions like gout. Additionally, the compound’s interactions with other enzymes and proteins can modulate various biochemical pathways, influencing cellular metabolism and signaling.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway . Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, its binding to xanthine oxidase inhibits the enzyme’s activity, reducing uric acid production . Additionally, the compound can modulate gene expression by interacting with DNA and transcription factors, leading to changes in protein synthesis and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing uric acid levels and modulating cellular signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines and the production of uric acid . Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of other enzymes and proteins involved in cellular metabolism. These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which determine its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites, modulating cellular processes and biochemical pathways effectively.
Properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-11(16)10-9(8-4-2-1-3-5-8)13-12-14(10)6-7-17-12/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTNFHARVKWUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317403 | |
Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77628-52-5 | |
Record name | 6-Phenylimidazo[2,1-b]thiazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77628-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 315238 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077628525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 77628-52-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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